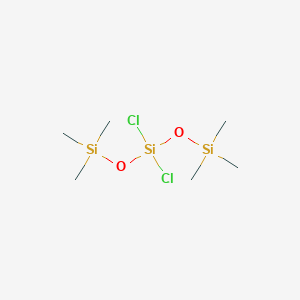
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Descripción general
Descripción
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide (5-(4-MPT-2-CH)) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been extensively studied and used in in vivo and in vitro experiments. 5-(4-MPT-2-CH) has been used in drug discovery and development, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide: is a compound with potential applications in drug discovery. Its structure allows for the creation of various derivatives that can be screened for medicinal properties. It’s particularly useful in the synthesis of compounds that may exhibit antibacterial, antifungal, or anticancer activities .
Biochemical Research
In biochemical research, this compound can be used as a building block for synthesizing more complex molecules. It can help in understanding the interaction between different biochemical pathways and the development of new assays for detecting biological activities .
Material Science
The thiophene moiety in 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide makes it a candidate for the development of novel materials. It could be used in the creation of organic semiconductors, which are crucial for developing new electronic devices .
Life Science Research
This compound may be used in life science research as a precursor for synthesizing various biomolecules. It could play a role in creating new probes or reagents that can be used in different diagnostic techniques .
Analytical Chemistry
In analytical chemistry, 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide can be utilized as a standard or reference compound. It can aid in the calibration of instruments or in the development of new analytical methods for compound detection and quantification .
Chemical Synthesis
As a versatile chemical reagent, this compound can be involved in various chemical reactions to produce a wide range of products. Its use in synthetic chemistry could lead to the discovery of new reactions or pathways that can be applied in industrial processes .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCKVGCHJREPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377033 | |
| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
CAS RN |
69202-24-0 | |
| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)



![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)